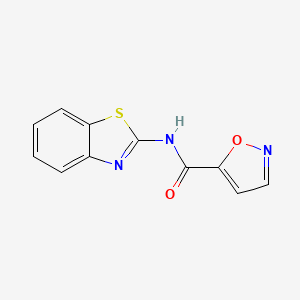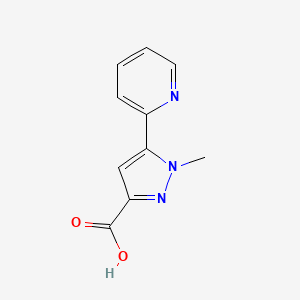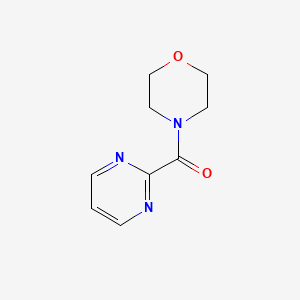![molecular formula C19H15BrN2O4 B6517842 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902855-90-7](/img/structure/B6517842.png)
7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, also known as BMP-2, is a synthetic molecule with a unique structure and properties. It is a member of the pyrimidinone family, which is a group of heterocyclic compounds with a five-membered ring composed of two nitrogen atoms, two carbon atoms, and one oxygen atom. BMP-2 is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mTOR pathways, two important pathways involved in cell growth and proliferation. BMP-2 has been studied extensively for its potential use in cancer therapy and other medical applications.
Mechanism of Action
7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one works by inhibiting the PI3K and mTOR pathways, two important pathways involved in cell growth and proliferation. The PI3K pathway is responsible for the activation of proteins that control cell growth, survival, and metabolism. The mTOR pathway is involved in the regulation of cell growth and metabolism, and is also involved in the regulation of cell death. By inhibiting these pathways, this compound has the potential to inhibit cell growth and proliferation, as well as to induce cell death.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the treatment of diseases such as diabetes, obesity, and atherosclerosis. It has been shown to reduce inflammation and oxidative stress, as well as to improve insulin sensitivity. Additionally, this compound has been shown to reduce the risk of cardiovascular disease, improve glucose metabolism, and reduce the risk of cancer.
Advantages and Limitations for Lab Experiments
7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several advantages for laboratory experiments. It is a potent inhibitor of the PI3K and mTOR pathways, which makes it ideal for studying the role of these pathways in cell growth and proliferation. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, this compound is expensive and may not be suitable for large-scale studies. Additionally, it is not always easy to obtain the necessary reagents for the synthesis of this compound.
Future Directions
In the future, 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one may be used in the treatment of a variety of diseases, including diabetes, obesity, and atherosclerosis. Additionally, it may be used to study the role of PI3K and mTOR pathways in cell growth and proliferation, as well as for tissue engineering and regenerative medicine. Additionally, this compound may be used to study the effects of drugs on cancer cell lines, and to develop drugs that target these pathways. Finally, this compound may be used to study the effects of environmental pollutants on the health of humans and other organisms.
Synthesis Methods
7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is synthesized from 3-methoxyphenyl bromide and 2-(3-methoxyphenyl)-4-methylene-7-bromo-6-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one. The synthesis of this compound involves a series of steps, including the reaction of 3-methoxyphenyl bromide with 2-(3-methoxyphenyl)-4-methylene-7-bromo-6-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the this compound molecule.
Scientific Research Applications
7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been studied extensively for its potential use in a variety of medical applications. It has been used to study the role of PI3K and mTOR pathways in cell growth and proliferation, and to investigate the effects of this compound on cancer cell lines. This compound has also been studied for its potential use in the treatment of diseases such as diabetes, obesity, and atherosclerosis. Additionally, this compound has been studied for its potential use in tissue engineering and regenerative medicine.
properties
IUPAC Name |
7-bromo-9-methoxy-2-(3-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-24-13-5-3-4-10(7-13)17-21-18(23)14-8-11-6-12(20)9-15(25-2)16(11)26-19(14)22-17/h3-7,9H,8H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALFHGVBLUIADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C(=CC(=C4)Br)OC)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517783.png)
![9-ethoxy-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517800.png)
![2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517803.png)
![9-ethoxy-2-(3-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517810.png)
![2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517826.png)
![2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517832.png)
![2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517833.png)
![7-bromo-2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517855.png)
![7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517866.png)
![7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517869.png)
![2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517872.png)